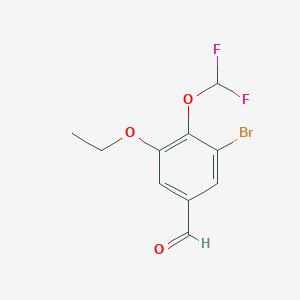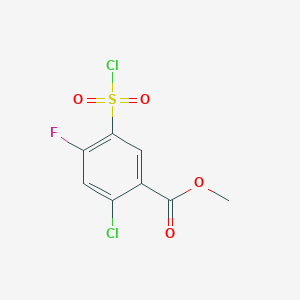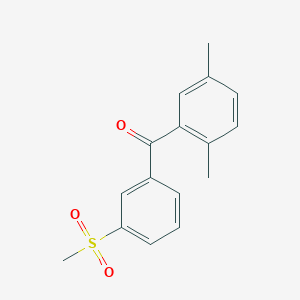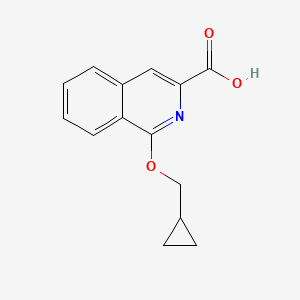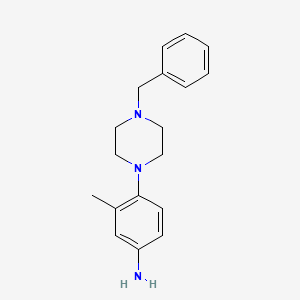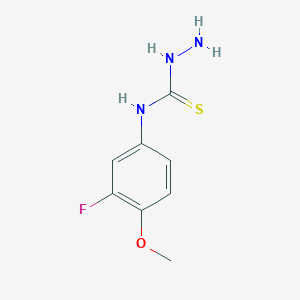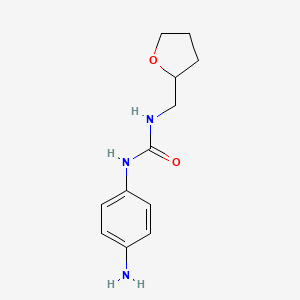
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea
Descripción general
Descripción
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (APOMU) is a synthetic organic compound belonging to the class of ureas. It is a white, odorless, and crystalline solid at room temperature and has a melting point of 120-122 °C. APOMU is used in a variety of scientific research applications, such as as a drug target, biological reagent, and catalyst. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their interaction with various anions, highlighting their ability to form stable complexes through hydrogen bonding. These studies indicate potential applications in chemical sensing and molecular recognition, where urea derivatives could act as selective receptors for specific anions or molecules based on hydrogen bonding dynamics (Boiocchi et al., 2004).
Aminothiazole Derivatives Synthesis
Aminothiazole compounds, synthesized from urea derivatives, have shown diverse biological applications. Their synthesis and structural characterization pave the way for their use in pharmaceuticals and agrochemicals, where these compounds could be tailored for specific bioactive roles (Adeel et al., 2017).
Self-Healing Elastomers
Urea derivatives, specifically bis(4-aminophenyl) disulfide, have been utilized as dynamic crosslinkers in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant potential in creating durable and repairable polymers, useful in various industrial applications (Rekondo et al., 2014).
CO2 Conversion in Metal-Organic Frameworks
Incorporating urea groups into metal-organic frameworks (MOFs) enhances their efficiency in catalyzing CO2 conversion. This research opens avenues for the development of advanced materials aimed at carbon capture and conversion, addressing environmental concerns and creating value-added products from CO2 (Wei & Ye, 2019).
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been explored for their antiacetylcholinesterase activity, showing promise in treating conditions related to enzyme malfunction. This research contributes to the development of novel therapeutics for neurodegenerative diseases and conditions associated with acetylcholinesterase inhibition (Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKOQQFUMWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



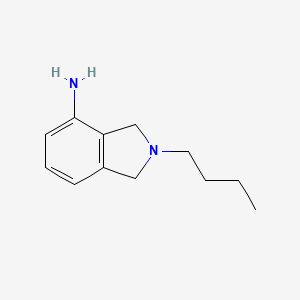
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)
